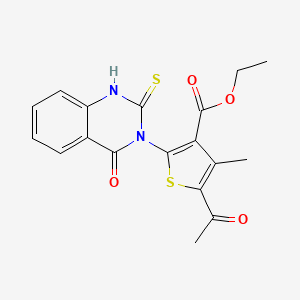![molecular formula C15H17BrF3N5O B10964714 4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10964714.png)
4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-N-{3-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]プロピル}-1-メチル-1H-ピラゾール-3-カルボキサミドは、ピラゾールコアを特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
4-ブロモ-N-{3-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]プロピル}-1-メチル-1H-ピラゾール-3-カルボキサミドの合成は、通常、複数のステップで実行されます。
ピラゾールコアの形成: 最初のステップは、ピラゾール環の合成です。これは、ヒドラジンと1,3-ジケトンを酸性条件下で反応させることで達成できます。
臭素原子の導入: 臭素原子は、臭素化によって導入されます。通常、臭素またはN-ブロモスクシンイミド(NBS)が臭素化剤として使用されます。
シクロプロピル基とトリフルオロメチル基の結合: これらの基は、通常、アルキル化反応によって導入されます。この反応では、ピラゾール環を適切なハロアルカンと反応させます。
カルボキサミド基の形成: 最後のステップは、カルボキサミド基の形成です。これは、ピラゾール誘導体を適切なアミンと脱水条件下で反応させることで達成されます。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化するために、上記の合成ステップを最適化することで行われる可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、最も効率的な触媒と試薬を特定するためのハイスループットスクリーニングの使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Cyclopropyl and Trifluoromethyl Groups: These groups are typically introduced through alkylation reactions, where the pyrazole ring is treated with appropriate alkyl halides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
反応の種類
置換反応: 化合物中の臭素原子は、求核置換反応を起こし、様々な誘導体を生成します。
酸化と還元: 化合物は、特にピラゾール環とカルボキサミド基で、酸化と還元反応を起こします。
環化反応: 複数の反応性部位が存在するため、環化反応を起こし、新しい環構造を形成する可能性があります。
一般的な試薬と条件
臭素化: 光またはラジカル開始剤の存在下でのN-ブロモスクシンイミド(NBS)。
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)。
主な生成物
置換誘導体: 様々な求核剤が臭素原子を置き換えることで、幅広い置換誘導体が生成されます。
酸化生成物: 酸化により、ピラゾールN-オキシドが生成されます。
還元生成物: 還元により、還元部位に応じて、アミンまたはアルコールが生成されます。
科学研究における用途
化学
触媒: 化合物は、配位化学において配位子として機能し、金属触媒の活性度を向上させる可能性があります。
材料科学: その独特の構造により、特定の電子特性または光学特性を持つ新素材の開発のための候補となります。
生物学と医学
創薬: 化合物の構造は、特に中枢神経系における酵素または受容体を標的とする新規薬物の設計におけるファーマコフォアとして可能性を示唆しています。
生体プローブ: 様々な生体分子と相互作用する能力があるため、生体プロセスを研究するためのプローブとして使用できます。
産業
高分子科学: 高分子に組み込むことで、安定性の向上や特定の反応性など、独特の特性を付与できます。
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industry
Polymer Science: Its incorporation into polymers could impart unique properties, such as increased stability or specific reactivity.
作用機序
化合物は、酵素や受容体などの特定の分子標的との相互作用を通じて主に効果を発揮します。トリフルオロメチル基は親油性を高め、細胞膜をより容易に通過できるようになります。細胞内に入ると、標的に結合し、その機能を阻害または活性化する可能性があります。関与する正確な経路は、特定の用途と標的により異なります。
類似の化合物との比較
類似の化合物
4-ブロモ-N-{3-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]プロピル}-1H-ピラゾール-3-カルボキサミド:
4-ブロモ-N-{3-[5-シクロプロピル-3-(トリフルオロメチル)-1H-ピラゾール-1-イル]プロピル}-1-メチル-1H-ピラゾール-3-カルボン酸:
独自性
化合物にトリフルオロメチル基とシクロプロピル基の両方が存在することで、立体効果と電子効果のユニークな組み合わせが実現し、合成化学における汎用性の高いビルディングブロックとしての可能性と、生体標的との相互作用能力が向上します。
この化合物の独特の構造と反応性により、様々な科学分野で貴重な研究対象となり、将来の研究と応用のための多くの可能性を提供します。
類似化合物との比較
Similar Compounds
4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-3-carboxamide:
4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxylic acid:
Uniqueness
The presence of both the trifluoromethyl and cyclopropyl groups in the compound provides a unique combination of steric and electronic effects, enhancing its potential as a versatile building block in synthetic chemistry and its ability to interact with biological targets.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering numerous possibilities for future research and application.
特性
分子式 |
C15H17BrF3N5O |
|---|---|
分子量 |
420.23 g/mol |
IUPAC名 |
4-bromo-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrF3N5O/c1-23-8-10(16)13(22-23)14(25)20-5-2-6-24-11(9-3-4-9)7-12(21-24)15(17,18)19/h7-9H,2-6H2,1H3,(H,20,25) |
InChIキー |
JSFJHGBKGAVFOP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


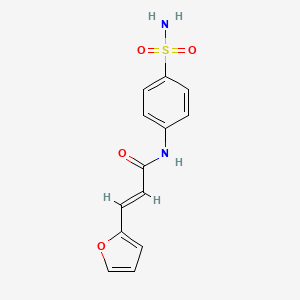
![2-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964643.png)
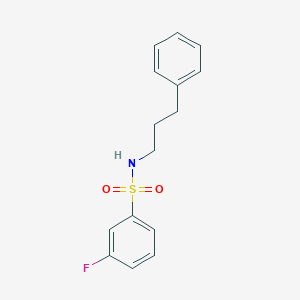

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B10964666.png)
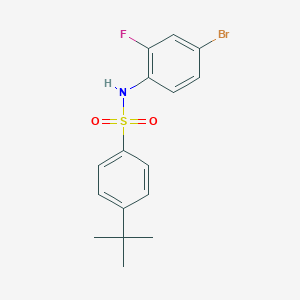
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10964678.png)
![5-(4-bromophenyl)-3-chloro-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964686.png)
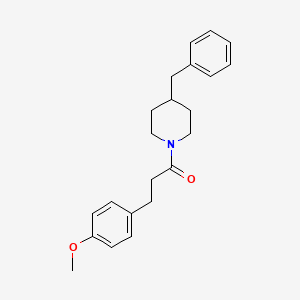
![4-{(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10964701.png)
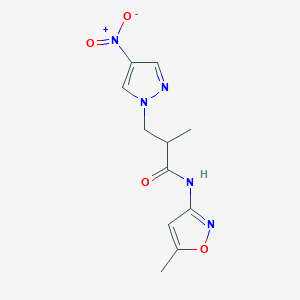
![1-Ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10964710.png)
